5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
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Properties
IUPAC Name |
5-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4/c1-15-6-7-17-13-19(25(26)27-20(17)12-15)22-14-21(16-8-10-18(33-2)11-9-16)28-29(22)23(30)4-3-5-24(31)32/h6-13,22H,3-5,14H2,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEIJLBKCJCWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O3 |
| Molecular Weight | 424.946 g/mol |
| IUPAC Name | This compound |
| SMILES | CNC(=S)N1N=C(CC1c3cc2ccc(C)cc2nc3Cl)c4ccc(OC)cc4 |
This compound features a quinoline core, a pyrazole ring, and various substituents that contribute to its biological activity.
Anti-inflammatory Activity
Research has indicated that compounds similar to this structure exhibit significant anti-inflammatory properties. For instance, studies involving pyrazole derivatives have shown inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. The compound's structural motifs suggest potential for selective COX-II inhibition, potentially leading to reduced gastrointestinal side effects compared to traditional NSAIDs like Celecoxib .
Anticancer Activity
The quinoline moiety is known for its anticancer properties. Compounds containing quinoline structures have been reported to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and inhibition of cell proliferation pathways. The specific interactions of this compound with cancer cell targets remain an area for further investigation.
Antimicrobial Activity
Preliminary studies suggest that similar compounds may possess antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This mechanism could provide a basis for developing new antibiotics from this class of compounds.
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds:
- COX Inhibition Study : A study by Chahal et al. (2023) explored various pyrazole derivatives for their COX inhibitory activity, identifying several compounds with IC50 values significantly lower than standard drugs. The findings suggest that modifications in the pyrazole structure can enhance selectivity and potency against COX-II .
- Anticancer Mechanism Investigation : Research into quinoline derivatives revealed their ability to inhibit growth in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. The structural features of these compounds were crucial for their effectiveness .
- Antimicrobial Efficacy Assessment : A study focused on the antibacterial activity of quinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
Scientific Research Applications
5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data.
Structure
The compound features a quinoline moiety, a pyrazole ring, and an oxopentanoic acid group, contributing to its biological activity. The presence of chlorine and methoxy substituents enhances its pharmacological properties.
Medicinal Chemistry
The compound's structure suggests potential as a pharmacological agent . Its derivatives have been studied for their effects on various biological targets.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate activity against gram-positive and gram-negative bacteria, as well as fungi . The incorporation of the quinoline structure may enhance this activity due to its known antimicrobial effects.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests that this compound may also exhibit such properties, warranting further investigation.
Cancer Research
The compound's structure is reminiscent of several known anticancer agents. Quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have demonstrated the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo. For example, a study highlighted the effectiveness of pyrazole-based compounds against breast cancer cell lines, suggesting that modifications to the structure could yield potent anticancer agents .
Neurological Research
There is emerging interest in the neuroprotective effects of quinoline derivatives. Some studies suggest that compounds with similar frameworks may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity Comparison
| Compound Name | Microbial Activity | Reference |
|---|---|---|
| Compound A | Effective against E. coli | |
| Compound B | Effective against S. aureus | |
| This compound | Potentially effective |
Anticancer Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
